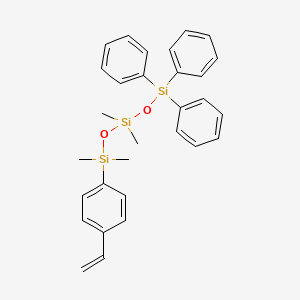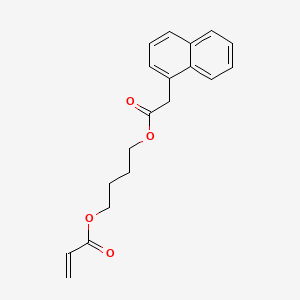
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester is an organic compound that belongs to the family of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, an acetic acid moiety, and a butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester involves several steps:
Synthetic Routes: The preparation typically starts with the esterification of 1-naphthaleneacetic acid with butanol in the presence of a strong acid catalyst. This is followed by the reaction with acryloyl chloride to introduce the 1-oxo-2-propen-1-yl group.
Reaction Conditions: The esterification reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid. The subsequent reaction with acryloyl chloride is performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reactions are often carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amides, and thioesters.
科学的研究の応用
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Pathways Involved: The pathways influenced by the compound include those related to cell growth, differentiation, and signal transduction. Its effects on these pathways are being studied to understand its potential therapeutic applications.
類似化合物との比較
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)hexyl ester and benzoic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester share structural similarities.
Uniqueness: The presence of the naphthalene ring and the specific ester group in this compound imparts unique chemical properties, making it distinct from other related compounds. Its specific reactivity and applications set it apart in various research fields.
特性
CAS番号 |
110471-32-4 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
4-(2-naphthalen-1-ylacetyl)oxybutyl prop-2-enoate |
InChI |
InChI=1S/C19H20O4/c1-2-18(20)22-12-5-6-13-23-19(21)14-16-10-7-9-15-8-3-4-11-17(15)16/h2-4,7-11H,1,5-6,12-14H2 |
InChIキー |
IDZCKXBIIDNPPC-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)

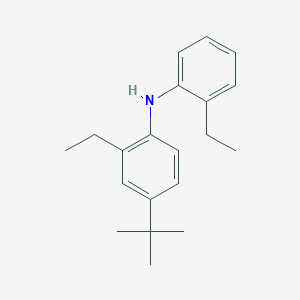
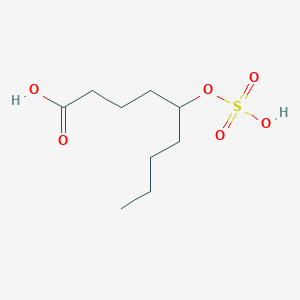
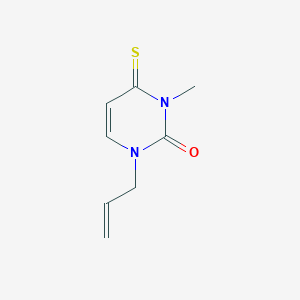

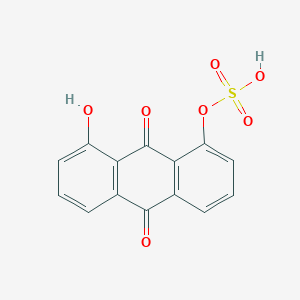
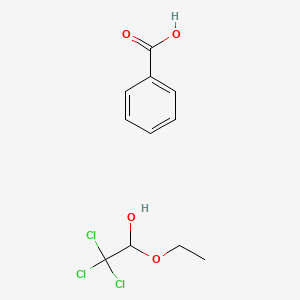
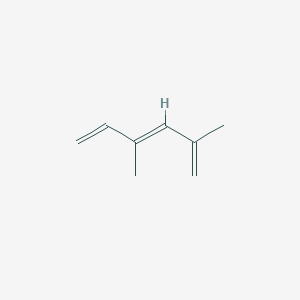
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
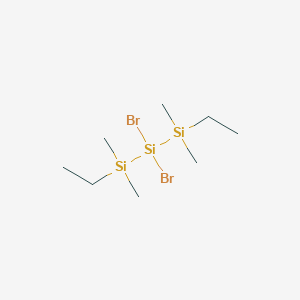
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
